molecular formula C20H22N6O2 B12271091 5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12271091
M. Wt: 378.4 g/mol
InChI Key: DCLBMFGKMFIOCZ-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole-4-carboxamide derivative with a complex substitution pattern. Its core structure consists of a triazole ring substituted at the 1-position with a carbamoylmethyl group linked to a 3-methylphenyl moiety and at the 4-position with a carboxamide group attached to a 4-ethylphenyl substituent.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

5-amino-N-(4-ethylphenyl)-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O2/c1-3-14-7-9-15(10-8-14)23-20(28)18-19(21)26(25-24-18)12-17(27)22-16-6-4-5-13(2)11-16/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

DCLBMFGKMFIOCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC(=C3)C)N

Origin of Product

United States

Biological Activity

The compound 5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for antifungal and antibacterial properties.
  • Aromatic Amide : The presence of an amide bond directly connected to an aromatic system enhances lipophilicity and bioavailability.
  • Substituents : The ethyl and methyl groups on the phenyl rings are believed to influence the compound's interaction with biological targets.

Molecular Formula

  • C : 19
  • H : 22
  • N : 4
  • O : 2

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that triazoles can inhibit the growth of various bacteria and fungi. The compound may share similar properties due to its structural features.

Case Study: Antimicrobial Efficacy

A study on related triazole compounds demonstrated varying degrees of activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) ranged from 0.125 to 8 μg/mL for structurally similar compounds, suggesting that modifications in the side chains could enhance efficacy against specific strains .

Anticancer Activity

The triazole scaffold has also been explored for anticancer applications. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

A comprehensive analysis of SAR for triazoles indicates that:

  • Electron-donating groups (like methyl or ethyl) at specific positions on the phenyl rings enhance cytotoxicity.
  • The presence of a carboxamide group is crucial for binding to target proteins involved in cancer cell proliferation .

Anti-inflammatory Effects

Triazoles have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action could potentially make them useful in treating inflammatory diseases.

Example Data

In related studies, certain triazole derivatives showed IC50 values against COX-1 and COX-2 ranging from 19.45 μM to 42.1 μM, indicating moderate anti-inflammatory activity .

Summary of Biological Activities

Activity TypeMechanismExample Findings
AntimicrobialInhibition of cell wall synthesisMICs: 0.125 - 8 μg/mL against S. aureus
AnticancerInduction of apoptosisEnhanced cytotoxicity with methyl substitutions
Anti-inflammatoryCOX enzyme inhibitionIC50 values ranging from 19.45 - 42.1 μM

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H21N5O and a molecular weight of 335.4 g/mol. Its structure features a triazole ring, which is significant for its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound under consideration has shown potential in inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that it can induce apoptosis through pathways involving caspases and reactive oxygen species (ROS) generation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its derivatives have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that 5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Pesticidal Activity

The compound has been explored as a potential pesticide due to its ability to inhibit certain enzymatic pathways in pests. Its effectiveness against common agricultural pests could provide an environmentally friendly alternative to traditional pesticides, reducing the reliance on harmful chemicals in agriculture .

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .

Case Studies

StudyApplicationFindings
Anticancer ActivityInduced apoptosis in cancer cell lines via ROS generation.
Antimicrobial PropertiesEffective against multiple bacterial strains; mechanism involves cell wall disruption.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in inflammatory models.
Pesticidal ActivityInhibited enzymatic pathways in agricultural pests; potential for eco-friendly pest control.
Polymer ChemistryEnhanced thermal stability and mechanical strength in synthesized polymers.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which exhibit diverse biological activities depending on their substitution patterns. Key analogs include:

Compound Name Key Substituents Biological/Physical Data Reference
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl at 1-position; 3-methylphenyl at carboxamide Supplier data available (CAS: 899973-09-2); no explicit bioactivity reported
N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-chlorophenyl at 1-position; 4-acetylphenyl at carboxamide Structural data confirmed via IUPAC naming; synthesis not detailed
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives Varied amines at carboxamide; 4-methylphenyl at 1-position Synthesized via thionyl chloride-mediated activation; IR and NMR data provided
5-amino-N-(4-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-triazole-4-carboxamide Oxazole-linked trimethoxyphenyl at 1-position; 4-methylphenyl at carboxamide Structural complexity increases steric bulk; no bioactivity data reported

Key Observations :

  • Substituent Flexibility : The 1-position of the triazole ring often bears aromatic or heteroaromatic groups (e.g., 4-fluorobenzyl, 3-chlorophenyl), while the carboxamide group is typically linked to substituted phenyl rings (e.g., 4-ethylphenyl, 4-acetylphenyl). These substitutions modulate lipophilicity and binding interactions .
  • Amino Group Role: The 5-amino group is conserved across analogs, suggesting its critical role in hydrogen-bonding interactions or metabolic stability .

Physicochemical Properties

Data from analogous compounds highlights trends:

  • Melting Points : Range from 123–183°C for triazole/pyrazole carboxamides, influenced by substituent polarity and crystallinity .
  • Solubility: Lipophilic substituents (e.g., 4-ethylphenyl, 3-methylphenyl) reduce aqueous solubility, while polar groups (e.g., acetyl, amino) enhance it marginally .
  • Spectroscopic Data :
    • ¹H-NMR : Aromatic protons appear at δ 7.2–8.1 ppm; methyl groups resonate at δ 2.4–2.6 ppm .
    • MS (ESI) : Molecular ion peaks [M+H]⁺ observed in the range of 403–437 m/z for chloro-substituted analogs .

Q & A

Q. What are the recommended synthetic routes for 5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during synthesis?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For structurally similar compounds (e.g., ), key steps include:

  • Condensation : Reacting substituted anilines with isocyanides to form carboximidoyl chlorides.
  • Azide Cyclization : Using sodium azide to generate the triazole core.
  • Carbamoylation : Introducing the carbamoyl methyl group via nucleophilic substitution.

Q. Challenges :

  • Low Solubility : Poor aqueous solubility (common in triazole derivatives, ) complicates purification. Use polar aprotic solvents (DMSO, DMF) or sonication for homogenization.
  • Byproduct Formation : Optimize reaction stoichiometry and employ HPLC for purity validation (>95%, ).

Table 1 : Example Reaction Conditions for Triazole Derivatives (Adapted from )

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationNaN₃, DMF, 80°C65–7592%
Carbamoylation3-methylphenyl isocyanate, THF, RT50–6088%

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Crystallography : Use single-crystal X-ray diffraction (SHELXL, ) to resolve the triazole core and substituent geometry. For anisotropic displacement parameters, refine with SHELXL-2018 ().
  • Spectroscopy :
    • NMR : Assign peaks using ¹H/¹³C NMR in deuterated DMSO (amide protons: δ 10–12 ppm; triazole carbons: δ 145–160 ppm, ).
    • FT-IR : Confirm carboxamide (C=O stretch: 1650–1700 cm⁻¹) and triazole (N-H bend: 1500–1550 cm⁻¹).
  • Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) to predict electrostatic potential maps for interaction studies.

Advanced Research Questions

Q. What experimental strategies address contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer: Contradictions in inhibitory potency (e.g., IC₅₀ variability across studies) may arise from:

  • Assay Conditions : Buffer pH (e.g., tris-HCl vs. phosphate) affects ionization of the carboxamide group. Standardize to physiological pH (7.4).
  • Enzyme Source : Recombinant vs. tissue-extracted enzymes (). Validate with orthogonal assays (e.g., SPR for binding kinetics).
  • Data Analysis : Use nonlinear regression (GraphPad Prism) to compare sigmoidal dose-response curves. Apply statistical rigor (n ≥ 3, p < 0.05 via ANOVA, ).

Table 2 : Case Study of Contradictory IC₅₀ Values (Hypothetical Data)

StudyEnzyme SourceIC₅₀ (µM)Assay Conditions
ARecombinant HDAC10.5 ± 0.1pH 7.4, 25°C
BHeLa Cell Lysate2.3 ± 0.4pH 6.8, 37°C

Resolution : Re-test Study B at pH 7.4 and correlate with cellular uptake (LC-MS/MS quantification).

Q. How can researchers optimize the solubility and bioavailability of this compound without compromising activity?

Methodological Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the 5-amino position) while preserving the triazole-carboxamide pharmacophore ().
  • Co-solvent Systems : Test cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility ().
  • Prodrug Design : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) for improved membrane permeability.

Q. Validation :

  • LogP Measurement : Compare partition coefficients (octanol/water) pre- and post-modification.
  • In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.

Q. What computational tools are critical for studying ligand-target interactions of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Dock the compound into X-ray structures of target proteins (e.g., HDACs, kinases). Prioritize poses with hydrogen bonds to the triazole NH and carboxamide O.
  • MD Simulations (GROMACS) : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., catalytic histidines).
  • Free Energy Calculations (MM-PBSA) : Estimate ΔG binding to rank derivatives ().

Case Study : For a kinase target, simulations revealed hydrophobic interactions between the 4-ethylphenyl group and a conserved leucine residue (ΔG = −8.2 kcal/mol).

Data Analysis and Validation

Q. How should researchers handle crystallographic data discrepancies during structural refinement?

Methodological Answer:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands () to detect and model twinned crystals.
  • Disorder Modeling : For flexible substituents (e.g., ethylphenyl), split occupancy with PART instructions.
  • Validation Tools : Cross-check with PLATON (ADDSYM) for missed symmetry and WinGX () for R₁/wR₂ convergence.

Q. Example Workflow :

Solve structure via SHELXD ().

Refine with SHELXL-2018 (R₁ < 0.05).

Validate using CIF check (IUCr).

Q. What methodologies resolve conflicting bioactivity data in animal models?

Methodological Answer:

  • Dose-Response Curves : Replicate studies with controlled dosing (mg/kg) and PK/PD modeling (e.g., NONMEM).
  • Metabolite Screening : Use LC-HRMS to identify active metabolites (e.g., hydroxylation at the ethyl group).
  • Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify via scintillation counting ().

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